REACTION_SMILES
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[Br:14][CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1.[C:20](=[O:21])([O-:22])[O-:23].[ClH:26].[K+:24].[K+:25].[O:27]=[CH:28][N:29]([CH3:30])[CH3:31].[OH:1][c:2]1[c:3]([C:11]([CH3:12])=[O:13])[cH:4][cH:5][c:6]([O:9][CH3:10])[c:7]1[OH:8]>>[OH:1][c:2]1[c:3]([C:11]([CH3:12])=[O:13])[cH:4][cH:5][c:6]([O:9][CH3:10])[c:7]1[O:8][CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrC1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(C)=O)c(O)c1O
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Name
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Type
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product
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Smiles
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COc1ccc(C(C)=O)c(O)c1OC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |